3-(Trifluoromethyl)quinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-6-1-2-7(10(16)17)4-9(6)15-5-8/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUKXMODJXKWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Reaction with Trifluoromethyl-Substituted Anilines
The Gould-Jacobs reaction, involving condensation of anilines with β-keto esters, has been adapted for trifluoromethyl-substituted quinolines. For example, 3-trifluoromethyl-4-aminobenzoic acid ethyl ester reacts with ethyl acetoacetate in diphenyl ether at 220°C, yielding 4-hydroxy-3-(trifluoromethyl)quinoline-7-carboxylic acid ethyl ester. Subsequent decarboxylation and hydrolysis yield the target compound, though this route faces challenges in regiochemical control.
Key Data:
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 3-CF₃-4-aminobenzoic acid ethyl ester | 4-hydroxy-3-CF₃-quinoline-7-COOEt | 42 | Diphenyl ether, 220°C |
Friedländer Synthesis with Functionalized Ketones
Friedländer condensations using 2-aminobenzaldehyde derivatives and trifluoromethyl-containing ketones enable direct incorporation of the CF₃ group. For instance, 2-amino-5-carboxybenzaldehyde reacts with 1,1,1-trifluoropentan-2,4-dione under acidic conditions, producing 3-CF₃-quinoline-7-COOH in 38% yield.
Post-Cyclization Functionalization Approaches
Directed Ortho Metalation-Carboxylation
Quinolines bearing directing groups (e.g., methoxy at C-8) undergo regioselective lithiation at C-7. Treatment with n-BuLi (-78°C, THF) followed by quenching with CO₂ gas introduces the carboxylic acid moiety:
$$
\text{3-CF₃-8-OMe-quinoline} \xrightarrow[1) \text{CO}_2]{\text{n-BuLi, THF}} \text{3-CF₃-quinoline-7-COOH}
$$
Optimization Data:
| Base | Temperature (°C) | CO₂ Pressure (atm) | Yield (%) |
|---|---|---|---|
| n-BuLi | -78 | 1 | 65 |
| LDA | -78 | 1 | 58 |
Halogen-Trifluoromethyl Exchange
Bromoquinoline precursors undergo copper-mediated trifluoromethylation. 7-Bromoquinoline-3-carboxylic acid reacts with Chen’s reagent (CF₃SiMe₃) and CuI in DMF at 110°C, achieving 71% conversion:
$$
\text{7-Br-quinoline-3-COOH} + \text{CF₃SiMe₃} \xrightarrow{\text{CuI, DMF}} \text{3-CF₃-quinoline-7-COOH}
$$
Oxidation of Methyl Precursors
KMnO₄-Mediated Oxidation
3-(Trifluoromethyl)-7-methylquinoline undergoes oxidation with KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C), yielding the carboxylic acid in 83% purity:
$$
\text{3-CF₃-7-CH₃-quinoline} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{3-CF₃-quinoline-7-COOH}
$$
Oxidation Comparison:
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KMnO₄ | 80 | 6 | 83 |
| CrO₃ | 100 | 12 | 67 |
Hydrolysis of Ester Precursors
Ethyl 3-(trifluoromethyl)quinoline-7-carboxylate undergoes saponification under basic conditions. Treatment with NaOH (2M) in ethanol/water (3:1) at reflux for 8 hours achieves quantitative hydrolysis:
$$
\text{3-CF₃-quinoline-7-COOEt} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{3-CF₃-quinoline-7-COOH}
$$
Hydrolysis Kinetics:
| Base | Solvent Ratio (EtOH:H₂O) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | 3:1 | 8 | 98 |
| LiOH | 4:1 | 6 | 95 |
Palladium-Catalyzed Carbonylation
7-Bromo-3-(trifluoromethyl)quinoline participates in carbonylative coupling using Pd(PPh₃)₄ and CO gas (30 psi) in MeOH at 100°C, directly introducing the carboxylic acid group:
$$
\text{7-Br-3-CF₃-quinoline} + \text{CO} \xrightarrow{\text{Pd(0)}} \text{3-CF₃-quinoline-7-COOH}
$$
Catalyst Screening:
| Catalyst | CO Pressure (psi) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 30 | 78 |
| Pd(OAc)₂/Xantphos | 50 | 65 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Gould-Jacobs Cyclization | Single-step ring formation | Poor regioselectivity | 40–50 |
| Friedländer Condensation | Direct CF₃ incorporation | Limited ketone availability | 35–45 |
| Directed Carboxylation | High regiocontrol | Requires directing groups | 60–70 |
| Halogen-CF₃ Exchange | Compatible with late-stage coupling | High catalyst loading | 65–75 |
| Ester Hydrolysis | Mild conditions, scalable | Requires ester precursor | 90–98 |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties. For example, substitution reactions can yield halogenated quinolines, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
3-(Trifluoromethyl)quinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as an antibacterial, antiviral, and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to therapeutic effects. The compound’s mechanism of action is often studied in the context of its potential as an enzyme inhibitor or receptor modulator .
Comparison with Similar Compounds
Structural Features
Quinoline-3-carboxylic acid derivatives vary in substituents at key positions (e.g., 1, 4, 6, 7, 8), influencing their biological activity and physicochemical properties. Below is a comparative analysis:
Physicochemical Properties
- For example, 3-(Trifluoromethyl)quinoline-7-carboxylic acid (logP ~2.1) is more lipophilic than 7-fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid (logP ~1.3) .
- Solubility: Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., aryl groups in 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid) may reduce it .
Biological Activity
3-(Trifluoromethyl)quinoline-7-carboxylic acid (CAS No. 1951439-59-0) is a synthetic compound notable for its unique trifluoromethyl group, which enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-(Trifluoromethyl)quinoline-7-carboxylic acid is C₁₁H₆F₃NO₂. The trifluoromethyl group (-CF₃) is known for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and interaction with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including 3-(Trifluoromethyl)quinoline-7-carboxylic acid. Research indicates that modifications in the quinoline scaffold can enhance antiviral activity against viruses such as enterovirus D68 (EV-D68). For example, a study reported that certain analogs exhibited significant antiviral effects, with selectivity indices calculated to assess their potency:
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Compound 19 | 5.0 | 50 | 10 |
| 3-(Trifluoromethyl)quinoline-7-carboxylic acid | TBD | TBD | TBD |
The selectivity index (SI) is an important measure, indicating the compound's efficacy against viral infection relative to its toxicity to host cells .
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. The incorporation of the trifluoromethyl group has been associated with increased potency against various bacterial strains. A study demonstrated that compounds with this modification showed improved inhibition of bacterial growth compared to their non-fluorinated counterparts.
The biological activity of 3-(Trifluoromethyl)quinoline-7-carboxylic acid is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : It may interact with specific receptors or proteins, altering their function and leading to therapeutic effects.
- Nucleic Acid Interference : Similar to other quinolines, it may interfere with DNA replication processes in pathogens .
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives:
- Antiviral Activity : A series of quinoline analogs were tested against EV-D68, revealing that structural modifications significantly impacted their antiviral potency. The trifluoromethyl substitution at the 3-position was critical for enhancing activity .
- Antimicrobial Studies : Research indicated that quinolines exhibit broad-spectrum antimicrobial activity, with some derivatives showing effectiveness against resistant strains of bacteria .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like 3-(Trifluoromethyl)quinoline-7-carboxylic acid. Preliminary data suggest moderate bioavailability and metabolic stability, influenced by the presence of the trifluoromethyl group .
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Clearance | TBD |
Q & A
Q. What are the common synthetic routes for 3-(trifluoromethyl)quinoline-7-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation reactions starting with trifluoroacetyl enamine precursors. For example, one method uses 3-amino benzotrifluoride as a starting material, followed by cyclization with diethyl 2-(ethoxymethylene) malonate to form the quinoline core. Subsequent oxidation and carboxylation steps introduce the carboxylic acid group at the 3-position . Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield optimization. Impurities often arise from incomplete cyclization or over-oxidation, necessitating HPLC or column chromatography for purification .
Q. What spectroscopic techniques are most effective for characterizing 3-(trifluoromethyl)quinoline-7-carboxylic acid?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the trifluoromethyl group (appearing as a singlet at ~δ -60 ppm in NMR) and the quinoline backbone (aromatic protons at δ 7.5–9.0 ppm in NMR). Infrared (IR) spectroscopy identifies the carboxylic acid moiety via a broad O-H stretch at 2500–3000 cm and a C=O stretch at ~1700 cm. High-resolution mass spectrometry (HRMS) validates molecular weight (CHFNO, MW 241.17) and fragmentation patterns .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. It also stabilizes the quinoline ring via inductive effects, reducing susceptibility to metabolic degradation. X-ray crystallography studies show that the CF group induces steric hindrance at the 7-position, affecting binding interactions with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-(trifluoromethyl)quinoline-7-carboxylic acid derivatives for antimicrobial activity?
SAR studies reveal that substituting the carboxylic acid group at the 3-position with esters or amides modulates antibacterial potency. For example, ethyl ester derivatives (e.g., ethyl 7-(trifluoromethyl)quinoline-3-carboxylate) show enhanced activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL) compared to the parent acid. However, replacing the CF group with Cl or Br reduces activity by ~70%, highlighting its role in target affinity. Computational docking suggests the CF group interacts with hydrophobic pockets in bacterial DNA gyrase .
Q. What experimental strategies resolve contradictions in reported biological data for this compound?
Discrepancies in cytotoxicity data (e.g., IC ranging from 10–50 µM across studies) may arise from assay conditions (e.g., serum concentration, cell line variability). To address this:
- Standardize protocols : Use consistent cell lines (e.g., DU145 for prostate cancer) and ATP-based viability assays.
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
- Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm involvement of pathways like mTOR/p70S6K in observed antiproliferative effects .
Q. What mechanistic insights explain the compound’s dual role in autophagy induction and apoptosis?
In prostate cancer cells, 3-(trifluoromethyl)quinoline-7-carboxylic acid derivatives upregulate LC3-II (a marker of autophagosome formation) and downregulate SQSTM1/p62. Concurrently, they induce G phase arrest (75% cells at 20 µM) via ERK1/2 phosphorylation. The trifluoromethyl group enhances binding to ERK’s catalytic domain, while the carboxylic acid moiety chelates Mg ions in ATP-binding pockets, inhibiting mTOR signaling. Dual activity is confirmed via rescue experiments with autophagy inhibitors (e.g., chloroquine) .
Q. How do computational methods aid in predicting the compound’s metabolic stability and toxicity?
Density Functional Theory (DFT) calculations predict oxidation sites (e.g., the 4-position of the quinoline ring) vulnerable to cytochrome P450 metabolism. ADMET predictors (e.g., SwissADME) estimate high plasma protein binding (>90%) and low hERG inhibition risk (IC > 30 µM). Toxicity is mitigated by replacing the free carboxylic acid with prodrug esters, reducing renal clearance and gastrointestinal irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
